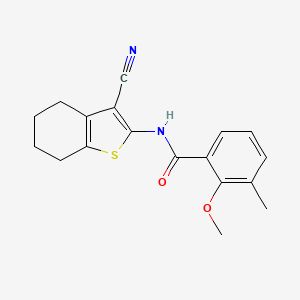![molecular formula C15H24ClNO3 B4409911 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride, commonly known as PPEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEM is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is a G protein-coupled receptor that plays a key role in regulating synaptic transmission in the central nervous system. In
Mecanismo De Acción
PPEM is a selective antagonist of 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors, which means that it binds to these receptors and prevents them from being activated by their natural ligands. This leads to a decrease in the release of glutamate and other neurotransmitters, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPEM are complex and depend on a range of factors including the dose, route of administration, and the specific neuronal circuits that are targeted. Studies have shown that PPEM can have both inhibitory and excitatory effects on neuronal activity, depending on the specific context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPEM is its selectivity for 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors, which allows researchers to study the specific role of these receptors in regulating neuronal function. However, one of the limitations of PPEM is its relatively low potency, which means that high concentrations may be required to achieve significant effects.
Direcciones Futuras
There are many potential future directions for research on PPEM and 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors. One area of interest is the role of this compound receptors in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Another area of interest is the development of more potent and selective this compound receptor antagonists, which could have a range of therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEM is a selective antagonist of this compound receptors, which play a key role in regulating synaptic transmission in the central nervous system. While there are many potential future directions for research on PPEM and this compound receptors, further studies are needed to fully understand the complex biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
PPEM has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors in regulating synaptic transmission in the central nervous system. Studies have shown that this compound receptors play a key role in regulating the release of neurotransmitters such as glutamate, which is involved in a wide range of physiological processes including learning and memory, pain perception, and motor function.
Propiedades
IUPAC Name |
4-[2-(4-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-2-10-18-14-3-5-15(6-4-14)19-13-9-16-7-11-17-12-8-16;/h3-6H,2,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBSFYQUOIPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)

![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)

![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4409905.png)
![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)